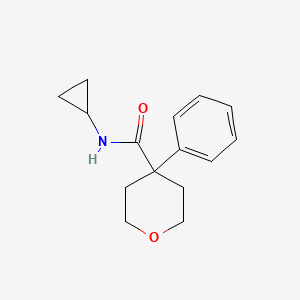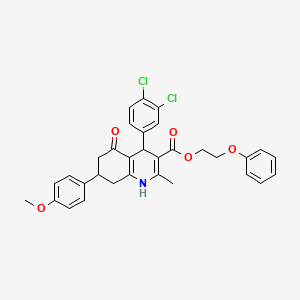
2-(2-chlorophenyl)-N-(3-nitrophenyl)-4-quinazolinamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenyl)-N-(3-nitrophenyl)-4-quinazolinamine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a quinazoline derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields. In
科学研究应用
2-(2-chlorophenyl)-N-(3-nitrophenyl)-4-quinazolinamine hydrochloride has been found to have various scientific research applications. It has been studied for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in neurological research, as it has been found to have neuroprotective effects and to improve cognitive function in animal models. Additionally, it has been studied for its potential use in cardiovascular research, as it has been found to have vasodilatory effects and to improve blood flow in animal models.
作用机制
The mechanism of action of 2-(2-chlorophenyl)-N-(3-nitrophenyl)-4-quinazolinamine hydrochloride is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in the body. It has been found to inhibit the activity of protein kinases, which are involved in cell growth and proliferation. It has also been found to inhibit the activity of nitric oxide synthase, which is involved in the regulation of blood flow and blood pressure.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been found to improve blood flow and blood pressure by inducing vasodilation and reducing vascular resistance.
实验室实验的优点和局限性
The advantages of using 2-(2-chlorophenyl)-N-(3-nitrophenyl)-4-quinazolinamine hydrochloride in lab experiments include its ability to inhibit the activity of various enzymes and signaling pathways, its potential use in cancer, neurological, and cardiovascular research, and its ability to induce apoptosis and cell cycle arrest. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on 2-(2-chlorophenyl)-N-(3-nitrophenyl)-4-quinazolinamine hydrochloride. One direction is to further explore its potential use in cancer research, including its ability to inhibit the growth of different types of cancer cells and its potential use in combination with other chemotherapeutic agents. Another direction is to further explore its potential use in neurological research, including its ability to improve cognitive function and to protect against neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective synthesis methods.
合成方法
The synthesis of 2-(2-chlorophenyl)-N-(3-nitrophenyl)-4-quinazolinamine hydrochloride involves several steps. The first step involves the condensation of 2-chloroaniline with 3-nitrobenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting intermediate is then subjected to cyclization with anthranilic acid in the presence of polyphosphoric acid. The final product is obtained by treatment with hydrochloric acid and recrystallization from ethanol.
属性
IUPAC Name |
2-(2-chlorophenyl)-N-(3-nitrophenyl)quinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O2.ClH/c21-17-10-3-1-8-15(17)19-23-18-11-4-2-9-16(18)20(24-19)22-13-6-5-7-14(12-13)25(26)27;/h1-12H,(H,22,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFWGKFIIWAWNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3Cl)NC4=CC(=CC=C4)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B5022561.png)
![5-(butoxymethyl)-3-[4-(1-piperidinyl)-2-butyn-1-yl]dihydro-2(3H)-furanone](/img/structure/B5022569.png)
![N-(4-{[3-(9H-carbazol-9-yl)-2-hydroxypropyl][(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5022577.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B5022585.png)
![[4-(3-phenylpropyl)-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B5022608.png)

![1-bromo-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5022631.png)
![N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5022633.png)
![3-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5022635.png)
